molecular formula C18H12Cl2F3N3O2S B2911632 N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872621-19-7

N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2911632
CAS RN: 872621-19-7
M. Wt: 462.27
InChI Key: RQOFUVKOHLMBNZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This ring is attached to a benzyl group (a benzene ring attached to a methylene group), which is further substituted with two chlorine atoms. The molecule also contains a trifluoromethyl group attached to a benzamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and 1,3,4-oxadiazole), the polar amide group, and the electronegative chlorine and fluorine atoms. These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various fields, such as medicine or agriculture .

properties

IUPAC Name

N-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O2S/c19-13-5-4-11(14(20)7-13)9-29-17-26-25-15(28-17)8-24-16(27)10-2-1-3-12(6-10)18(21,22)23/h1-7H,8-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOFUVKOHLMBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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